molecular formula C19H21N9O B2529035 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2192744-99-1

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2529035
CAS RN: 2192744-99-1
M. Wt: 391.439
InChI Key: MCVXXCLQGVPKBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes, as demonstrated in the papers provided. For instance, the synthesis of carbon-14 and carbon-13 labeled compounds as described in the first paper involves the use of intermediates such as R-(+)-[13C]-Trolox® and various pyrimidine derivatives . Similarly, the second paper outlines the synthesis of new derivatives starting from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, which undergoes reactions like etherification and hydrazinolysis to yield compounds with potential biological activity . The third paper discusses the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, characterized by techniques such as FTIR, 1H-NMR, and mass spectral analysis, indicating a rigorous approach to confirm the structure of the synthesized compounds . Lastly, the fourth paper describes a four-step synthesis process of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which includes etherification, hydrazonation, cyclization, and reduction, with the final product characterized by 1H NMR and ESI-MS/MS .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential biological activity. The papers provided indicate the use of Density Functional Theory (DFT) calculations to analyze the stability of tautomers in the synthesis of hydrazone derivatives . This theoretical study complements the empirical characterization techniques such as 1H-NMR and mass spectrometry used in the other papers to confirm the molecular structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds described in the papers are complex and carefully orchestrated. For example, the synthesis of carbon-14 and carbon-13 labeled compounds involves the use of labeled precursors and intermediates to ensure the incorporation of the isotopes into the final product . The reactions leading to the formation of new derivatives with plant growth stimulating effects involve the initial reaction with methyl chloroacetate and subsequent hydrazinolysis . The anti-angiogenic and DNA cleavage studies of novel piperidine derivatives also involve a series of reactions to introduce various functional groups that may contribute to the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the abstracts provided. However, the characterization techniques mentioned, such as 1H-NMR, FTIR, and mass spectrometry, are typically used to infer certain properties like molecular weight, functional groups, and purity . The biological activity studies, such as the plant growth stimulation effect and the anti-angiogenic activity, provide indirect information about the chemical properties of the compounds, as these activities are influenced by the chemical structure and properties of the molecules .

Scientific Research Applications

Cancer Treatment and Receptor Inhibition

The compound exhibits significant potential in the treatment of cancer, particularly by targeting specific receptors and pathways associated with tumor growth and metastasis. For instance, its mechanism of action includes inhibition of the ErbB and Vascular Endothelial Growth Factor Receptor (VEGFR), making it a candidate for treating non-small-cell lung cancer and metastatic breast cancer. Studies have demonstrated its metabolism and disposition in humans, highlighting its absorption, metabolism through multiple pathways, and excretion mainly via feces and urine, with less than 28% of the dose recovered as the parent drug, indicating extensive metabolism (L. Christopher et al., 2010).

Pharmacokinetics and Metabolite Characterization

Research into its pharmacokinetics reveals how the body processes this compound, including absorption rates, metabolic pathways, and excretion methods. The detailed study of its metabolites, especially those not contributing to the pharmacology, provides insights into the drug's safety and efficacy. For example, the study on the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and VEGF receptors, in humans has paved the way for understanding the extensive metabolism this compound undergoes, with significant implications for its use in cancer treatment (L. Christopher et al., 2010).

Implications for Drug Development

The interaction of this compound with multiple transporters affecting renal clearance of substrates like creatinine is crucial in drug development, especially for drugs with potential renal effects. The compound's impact on creatinine renal clearance, through its interaction with renal transporters, sheds light on the importance of considering transporter-mediated drug-drug interactions in clinical settings. This knowledge is vital for developing safer drugs by understanding the mechanisms that may lead to alterations in serum creatinine levels without affecting glomerular filtration rate, as seen in studies like the impact on creatinine renal clearance by the interplay of multiple renal transporters (Yan Zhang et al., 2015).

properties

IUPAC Name

2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-13-8-15-18(24-13)19(22-11-21-15)26-6-4-14(5-7-26)9-27-17(29)3-2-16(25-27)28-12-20-10-23-28/h2-3,8,10-12,14,24H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXXCLQGVPKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

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